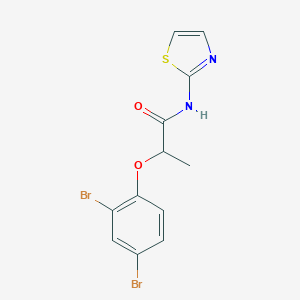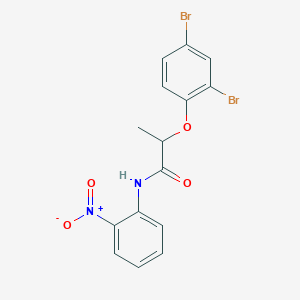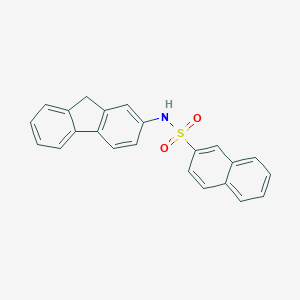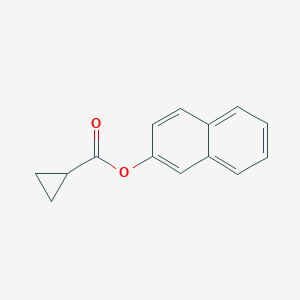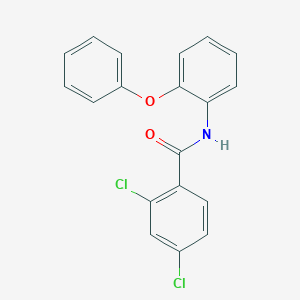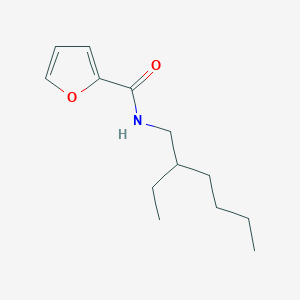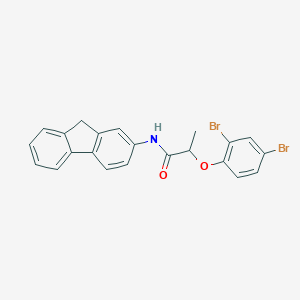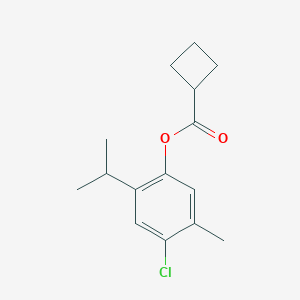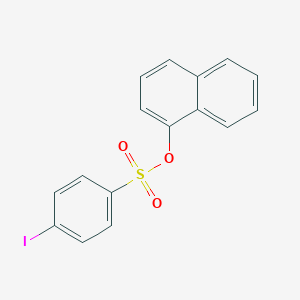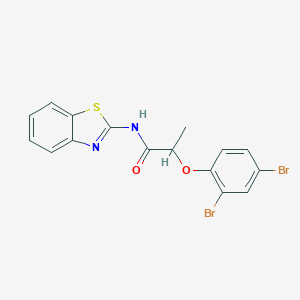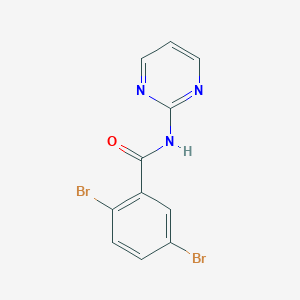
2,5-dibromo-N-(2-pyrimidinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dibromo-N-(2-pyrimidinyl)benzamide, also known as DRB, is a chemical compound that has been widely used in scientific research for its ability to inhibit RNA polymerase II transcription. DRB has been used in a variety of studies to investigate the mechanisms of gene expression and transcriptional regulation. In
Mecanismo De Acción
2,5-dibromo-N-(2-pyrimidinyl)benzamide works by inhibiting the activity of RNA polymerase II, which is responsible for transcribing DNA into RNA. Specifically, 2,5-dibromo-N-(2-pyrimidinyl)benzamide binds to the active site of RNA polymerase II and prevents the elongation of RNA chains. This inhibition leads to a decrease in the production of mRNA and subsequently, a decrease in the expression of genes that are dependent on RNA polymerase II.
Biochemical and Physiological Effects:
2,5-dibromo-N-(2-pyrimidinyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on RNA polymerase II, 2,5-dibromo-N-(2-pyrimidinyl)benzamide has also been shown to induce apoptosis in cancer cells. 2,5-dibromo-N-(2-pyrimidinyl)benzamide has also been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. Additionally, 2,5-dibromo-N-(2-pyrimidinyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,5-dibromo-N-(2-pyrimidinyl)benzamide in lab experiments is its specificity for RNA polymerase II. This specificity allows researchers to study the effects of inhibiting RNA polymerase II without affecting other cellular processes. Additionally, 2,5-dibromo-N-(2-pyrimidinyl)benzamide is relatively easy to synthesize and is commercially available. However, one limitation of using 2,5-dibromo-N-(2-pyrimidinyl)benzamide is its potential toxicity, which can vary depending on the cell type and concentration used.
Direcciones Futuras
There are several future directions for research involving 2,5-dibromo-N-(2-pyrimidinyl)benzamide. One area of interest is the development of new antiviral drugs based on 2,5-dibromo-N-(2-pyrimidinyl)benzamide. Additionally, 2,5-dibromo-N-(2-pyrimidinyl)benzamide has been shown to have potential as a cancer therapy, and further research is needed to investigate its efficacy in different types of cancer. Finally, the use of 2,5-dibromo-N-(2-pyrimidinyl)benzamide in combination with other inhibitors may provide new insights into the mechanisms of gene expression and transcriptional regulation.
Métodos De Síntesis
2,5-dibromo-N-(2-pyrimidinyl)benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The method involves the bromination of 2-aminopyrimidine followed by the coupling of the resulting 2-bromo-5-aminopyrimidine with 2,5-dibromobenzoyl chloride. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
2,5-dibromo-N-(2-pyrimidinyl)benzamide has been used in a variety of scientific research applications, particularly in the field of molecular biology. It has been used to study the mechanisms of gene expression, transcriptional regulation, and RNA processing. 2,5-dibromo-N-(2-pyrimidinyl)benzamide has also been used to investigate the role of RNA polymerase II in DNA damage response and repair. Additionally, 2,5-dibromo-N-(2-pyrimidinyl)benzamide has been used in studies of viral replication and the development of antiviral drugs.
Propiedades
Fórmula molecular |
C11H7Br2N3O |
|---|---|
Peso molecular |
357 g/mol |
Nombre IUPAC |
2,5-dibromo-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C11H7Br2N3O/c12-7-2-3-9(13)8(6-7)10(17)16-11-14-4-1-5-15-11/h1-6H,(H,14,15,16,17) |
Clave InChI |
YGDCROKJYRUBIC-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
SMILES canónico |
C1=CN=C(N=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-[(2-Thienylcarbonyl)oxy]decyl 2-thiophenecarboxylate](/img/structure/B291079.png)
